
1-(3-(Phenylthio)propyl)piperazine
Overview
Description
1-(3-(Phenylthio)propyl)piperazine is a piperazine derivative featuring a propyl chain with a phenylthio (-SPh) group at the third carbon. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted piperazines, which may improve blood-brain barrier penetration for central nervous system (CNS) targeting .
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-(3-(Phenylthio)propyl)piperazine and its structural analogs:
Structural and Functional Analogues
SC212 (1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine)
- Key Differences :
- The phenylthio group is substituted with a 4-fluorophenylthio , enhancing electronic effects.
- An additional 4-(trifluoromethyl)phenyl group on the piperazine nitrogen.
- Biological Activity: High affinity for dopamine D2 receptors (D2R) and atypical antipsychotic activity . Demonstrates a low topological similarity (TS = 0.19), indicating a novel scaffold with reduced off-target effects .
1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride
- Key Differences :
- Replaces the phenylthio group with a 2-fluorophenyl moiety.
HBK-16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
- Key Differences: Substitutes the phenylthio group with a 2-chloro-5-methylphenoxy chain. Incorporates a 2-methoxyphenyl group on the piperazine.
- Biological Activity: Antagonizes α1-adrenoceptors, attenuating adrenaline-induced arrhythmias in rats .
Pharmacological Profile Comparison
Key Research Findings
Impact of Thioether vs.
Role of Fluorine Substitution :
- Fluorinated analogs (e.g., SC212) exhibit improved receptor binding due to electronic effects and metabolic stability .
Piperazine Substitution Patterns: Adding aromatic groups (e.g., 4-(trifluoromethyl)phenyl in SC212) enhances dopamine receptor selectivity, while alkoxy chains (e.g., in HBK-16) favor adrenoceptor interactions .
Properties
Molecular Formula |
C13H20N2S |
---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
1-(3-phenylsulfanylpropyl)piperazine |
InChI |
InChI=1S/C13H20N2S/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
OCRHOKSHUVVCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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